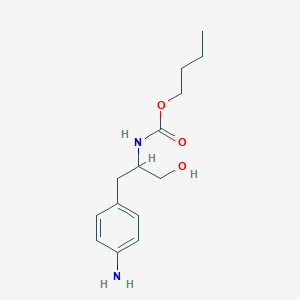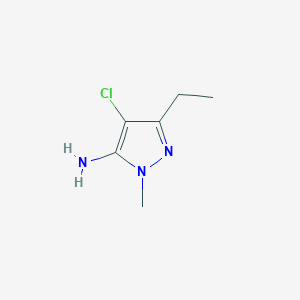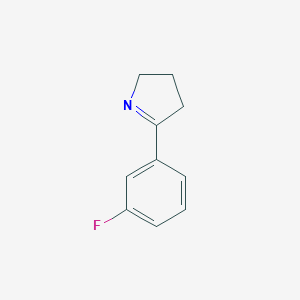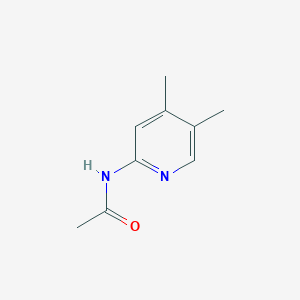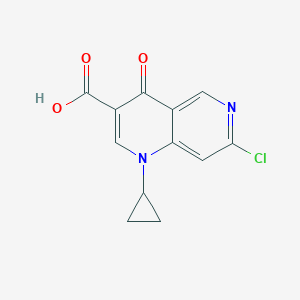![molecular formula C9H14N2O2 B069406 (6S)-6-propan-2-yl-4,7-diazaspiro[2.5]octane-5,8-dione CAS No. 193740-34-0](/img/structure/B69406.png)
(6S)-6-propan-2-yl-4,7-diazaspiro[2.5]octane-5,8-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(6S)-6-propan-2-yl-4,7-diazaspiro[2.5]octane-5,8-dione, also known as Ro 31-8220, is a synthetic compound that belongs to the class of protein kinase inhibitors. It has been extensively studied for its potential use in cancer treatment and other diseases related to abnormal protein kinase activity.
Mechanism Of Action
(6S)-6-propan-2-yl-4,7-diazaspiro[2.5]octane-5,8-dione 31-8220 inhibits the activity of several protein kinases, including PKC and GSK-3. PKC is involved in cell proliferation and survival, while GSK-3 is involved in the pathogenesis of several diseases, including Alzheimer's disease, Parkinson's disease, and diabetes. By inhibiting the activity of these protein kinases, (6S)-6-propan-2-yl-4,7-diazaspiro[2.5]octane-5,8-dione 31-8220 induces apoptosis in cancer cells and reduces the pathogenesis of these diseases.
Biochemical And Physiological Effects
(6S)-6-propan-2-yl-4,7-diazaspiro[2.5]octane-5,8-dione 31-8220 has been shown to induce apoptosis in cancer cells by inhibiting the activity of PKC. It has also been shown to reduce the pathogenesis of several diseases, including Alzheimer's disease, Parkinson's disease, and diabetes, by inhibiting the activity of GSK-3.
Advantages And Limitations For Lab Experiments
(6S)-6-propan-2-yl-4,7-diazaspiro[2.5]octane-5,8-dione 31-8220 has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized using a multi-step synthetic process. It has been extensively studied for its potential use in cancer treatment and other diseases related to abnormal protein kinase activity. However, (6S)-6-propan-2-yl-4,7-diazaspiro[2.5]octane-5,8-dione 31-8220 also has some limitations for lab experiments. It has low solubility in water, which can make it difficult to use in some experiments. It also has some toxicity, which can limit its use in some experiments.
Future Directions
(6S)-6-propan-2-yl-4,7-diazaspiro[2.5]octane-5,8-dione 31-8220 has several potential future directions. It could be further studied for its potential use in cancer treatment and other diseases related to abnormal protein kinase activity. It could also be further studied for its potential use in combination with other chemotherapy drugs. Additionally, (6S)-6-propan-2-yl-4,7-diazaspiro[2.5]octane-5,8-dione 31-8220 could be further studied to improve its solubility in water and reduce its toxicity.
Synthesis Methods
(6S)-6-propan-2-yl-4,7-diazaspiro[2.5]octane-5,8-dione 31-8220 is synthesized using a multi-step synthetic process. The first step involves the reaction of 2,5-dimethoxybenzaldehyde with ethyl acetoacetate in the presence of sodium ethoxide to form 2,5-dimethoxyphenyl-2-propen-1-one. The second step involves the reaction of 2,5-dimethoxyphenyl-2-propen-1-one with hydrazine hydrate in the presence of acetic acid to form 2,5-dimethoxyphenylhydrazine. The third step involves the reaction of 2,5-dimethoxyphenylhydrazine with 2-bromo-1-(propan-2-yl)isoquinoline-3-carboxylic acid to form (6S)-6-propan-2-yl-4,7-diazaspiro[2.5]octane-5,8-dione 31-8220.
Scientific Research Applications
(6S)-6-propan-2-yl-4,7-diazaspiro[2.5]octane-5,8-dione 31-8220 has been extensively studied for its potential use in cancer treatment. It has been shown to inhibit the activity of several protein kinases, including protein kinase C (PKC), which is involved in cell proliferation and survival. (6S)-6-propan-2-yl-4,7-diazaspiro[2.5]octane-5,8-dione 31-8220 has been shown to induce apoptosis (programmed cell death) in cancer cells by inhibiting the activity of PKC. It has also been shown to enhance the effectiveness of chemotherapy drugs in cancer treatment.
(6S)-6-propan-2-yl-4,7-diazaspiro[2.5]octane-5,8-dione 31-8220 has also been studied for its potential use in other diseases related to abnormal protein kinase activity, such as Alzheimer's disease, Parkinson's disease, and diabetes. It has been shown to inhibit the activity of glycogen synthase kinase-3 (GSK-3), which is involved in the pathogenesis of these diseases.
properties
CAS RN |
193740-34-0 |
|---|---|
Product Name |
(6S)-6-propan-2-yl-4,7-diazaspiro[2.5]octane-5,8-dione |
Molecular Formula |
C9H14N2O2 |
Molecular Weight |
182.22 g/mol |
IUPAC Name |
(6S)-6-propan-2-yl-4,7-diazaspiro[2.5]octane-5,8-dione |
InChI |
InChI=1S/C9H14N2O2/c1-5(2)6-7(12)11-9(3-4-9)8(13)10-6/h5-6H,3-4H2,1-2H3,(H,10,13)(H,11,12)/t6-/m0/s1 |
InChI Key |
GHEBZEOOSLCWFK-LURJTMIESA-N |
Isomeric SMILES |
CC(C)[C@H]1C(=O)NC2(CC2)C(=O)N1 |
SMILES |
CC(C)C1C(=O)NC2(CC2)C(=O)N1 |
Canonical SMILES |
CC(C)C1C(=O)NC2(CC2)C(=O)N1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-chloro-1-isopropyl-1H-benzo[d]imidazole-2-thiol](/img/structure/B69327.png)
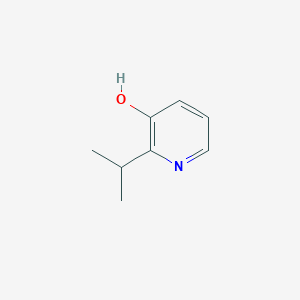
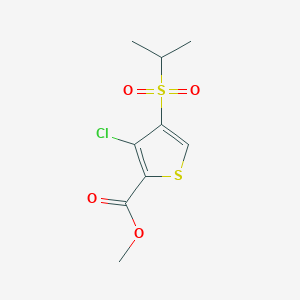
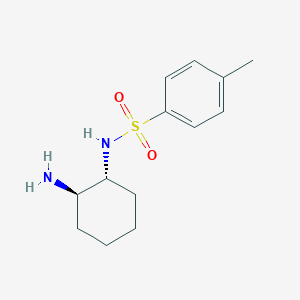
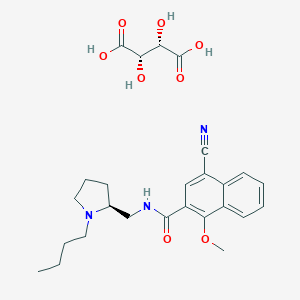
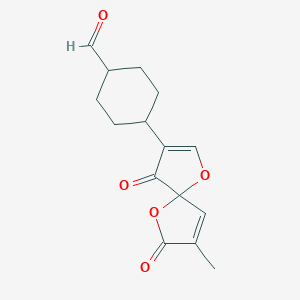
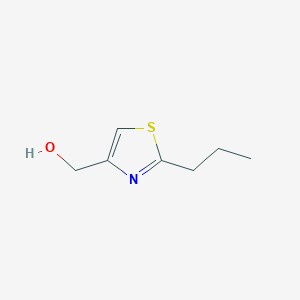
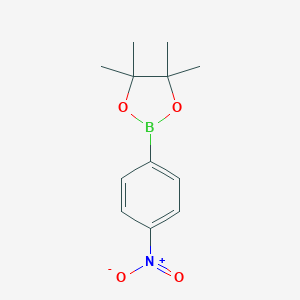
![4-Methoxy-8-(4-methylpiperazin-1-yl)sulfonylindolo[2,1-b]quinazoline-6,12-dione](/img/structure/B69344.png)
